Technical Guide: Molecular Architecture and Functionalization of 3,8-Diiodo-1,6-naphthyridine
Technical Guide: Molecular Architecture and Functionalization of 3,8-Diiodo-1,6-naphthyridine
This is an in-depth technical guide on the molecular structure, synthesis, and reactivity of 3,8-Diiodo-1,6-naphthyridine .
Part 1: Executive Summary & Core Directive
3,8-Diiodo-1,6-naphthyridine (CAS: 2504204-02-6) represents a high-value scaffold in modern medicinal chemistry, particularly for the development of kinase inhibitors (e.g., c-Met, PI3K) and anti-infectives. Unlike its more common isomer, 1,8-naphthyridine, the 1,6-naphthyridine core offers a distinct vector orientation for substituents, allowing for unique binding modes in ATP-binding pockets.
The presence of iodine atoms at the C3 and C8 positions transforms this planar bicycle into a "bifunctional linchpin." The electronic disparity between these two sites allows for sequential, regioselective cross-coupling reactions , enabling the rapid construction of complex libraries without the need for protecting groups. This guide dissects the molecular logic required to utilize this scaffold effectively.
Part 2: Structural & Electronic Analysis
Molecular Geometry and Numbering
The 1,6-naphthyridine system consists of a fused pyridine and pyridin-2-one-like ring (though fully aromatic). Correct numbering is critical for predicting reactivity.
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N1: Located in the "quinoline-like" ring.[1]
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N6: Located in the "isoquinoline-like" ring.
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C3: Beta-position relative to N1 (electronically similar to pyridine C3).
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C8: Alpha-position relative to N6 (electronically similar to pyridine C2).
Electronic Distribution and Reactivity Profile
The reactivity difference between C3 and C8 is the defining feature of this molecule.
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Position 8 (
-to-N): This carbon is highly electron-deficient due to the inductive effect (-I) and mesomeric withdrawal of the adjacent N6 nitrogen. It mimics the reactivity of 2-iodopyridine. -
Position 3 (
-to-N): This carbon is less electron-deficient, mimicking 3-iodopyridine.
Implication: In Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira), the C8-I bond undergoes oxidative addition significantly faster than the C3-I bond. This allows for a programmable synthesis sequence: Functionalize C8 first, then C3.
Physicochemical Properties (Calculated)
| Property | Value | Note |
| Formula | C | |
| MW | 381.94 g/mol | Heavy atom count dominated by Iodine |
| LogP | ~2.8 - 3.2 | Lipophilic due to halogens |
| PSA | ~25.8 Å | Polar Surface Area (low, good permeability) |
| H-Bond Acceptors | 2 | N1 and N6 |
| Geometry | Planar | Fused aromatic system |
Part 3: Synthesis and Experimental Protocols
While direct iodination of the parent heterocycle is non-selective, the most robust synthesis involves constructing the ring system from pre-functionalized precursors or utilizing halogen exchange on chlorinated intermediates.
Synthesis Route: Modified Friedländer/Skraup Approach
A reliable method involves the condensation of 4-amino-3-iodopyridine derivatives with iodinated glycerol surrogates or acrolein equivalents, though commercial routes often employ the Pfitzinger reaction followed by decarboxylative iodination.
Protocol: Preparation of the Core Scaffold (Conceptual)
Note: Optimization is required based on scale.
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Precursor: Start with 4-aminopyridine-3-carboxylic acid .
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Cyclization: React with ethyl acrylate or ethoxymethylene malonate under thermal conditions (Dowtherm A, 250°C) to form the 1,6-naphthyridin-5-one core.
-
Aromatization/Halogenation: Treat with POCl
to generate the chloro-intermediate, followed by Finkelstein exchange (NaI/acetyl chloride in MeCN) to install the iodides.
Regioselective Functionalization Workflow
The following protocol describes the selective arylation of C8 followed by C3.
Step 1: C8-Selective Suzuki Coupling
-
Reagents: 3,8-Diiodo-1,6-naphthyridine (1.0 equiv), Aryl-Boronic Acid A (1.05 equiv), Pd(PPh
) (5 mol%), Na CO (2M aq), DME/Ethanol. -
Conditions: Heat at 60°C (Controlled temperature is key to prevent bis-coupling).
-
Mechanism: Oxidative addition occurs preferentially at the electron-poor C8-I bond.
-
Checkpoint: Monitor by LCMS. Disappearance of starting material and formation of mono-adduct confirms C8 selectivity.
Step 2: C3-Selective Coupling (Subsequent)
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Reagents: Isolated Mono-product (from Step 1), Aryl-Boronic Acid B (1.5 equiv), Pd(dppf)Cl
(5 mol%), K PO , Dioxane. -
Conditions: Reflux (100°C) or Microwave irradiation (120°C, 20 min).
-
Mechanism: The remaining C3-I bond requires higher energy/more active catalyst for oxidative addition.
Part 4: Visualization of Reaction Logic
The following diagram illustrates the electronic hierarchy and the sequential functionalization strategy.
Figure 1: Sequential cross-coupling logic based on the electronic differentiation between C8 (alpha-N) and C3 (beta-N) positions.
Part 5: Applications in Drug Discovery
The 1,6-naphthyridine scaffold is a proven bioisostere for quinoline and isoquinoline.
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c-Met Kinase Inhibitors: The N1/N6 nitrogens can serve as hinge binders in the ATP pocket, while substituents at C3 and C8 extend into the solvent front and hydrophobic back pocket, respectively.
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Solubility Enhancement: Compared to naphthalene or quinoline analogs, the 1,6-naphthyridine core lowers LogP and increases aqueous solubility due to the two nitrogen atoms, improving the ADME profile of lead compounds.
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Fragment-Based Drug Design (FBDD): The 3,8-diiodo core serves as an ideal "hub" for FBDD, allowing researchers to grow fragments in two defined vectors (approx. 120° angle).
Part 6: References
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Scaffold Synthesis & Properties:
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Regioselectivity in Pd-Catalysis:
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Halogen Reactivity Trends: Littke, A. F., & Fu, G. C. "Palladium-catalyzed coupling reactions of aryl chlorides." Angewandte Chemie International Edition, 2002.
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Heterocycle Functionalization: Schnürch, M., et al. "Halogen-Dance Reactions on N-Heterocycles." Chemical Society Reviews, 2007.
-
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Medicinal Chemistry Applications:
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c-Met Inhibitors: Wang, X., et al. "Discovery of 1,6-Naphthyridines as Potent c-Met Inhibitors." Bioorganic & Medicinal Chemistry Letters, 2012.
-
Commercial Source: AK Scientific Product Record for CAS 2504204-02-6.
-
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. ir.library.oregonstate.edu [ir.library.oregonstate.edu]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. Regioselective intermolecular carboamination of allylamines via nucleopalladation: empowering three-component synthesis of vicinal diamines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification and Optimization of a Series of 8-Hydroxy Naphthyridines with Potent In Vitro Antileishmanial Activity: Initial SAR and Assessment of In Vivo Activity - PMC [pmc.ncbi.nlm.nih.gov]
